molecular formula C23H24FNO4 B2679459 4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-4-fluorocyclohexane-1-carboxylic acid CAS No. 2375259-51-9

4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-4-fluorocyclohexane-1-carboxylic acid

Cat. No.: B2679459
CAS No.: 2375259-51-9
M. Wt: 397.446
InChI Key: UPPJXTVPFUGDSG-CWSKOGRWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

This compound is utilized in synthesizing other chemical derivatives. For example, it’s involved in the synthesis of 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-thiazole-4-carboxylic acid, prepared from 3-bromopyruvic acid. It’s also used in forming carbamates and dipeptidyl urea esters, which are characterized for potential applications in biochemical research.


Molecular Structure Analysis

The InChI string of this compound is InChI=1S/C23H24FNO4/c24-23(11-9-15(10-12-23)21(26)27)14-25-22(28)29-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,15,20H,9-14H2,(H,25,28)(H,26,27) . This provides a detailed representation of the molecule’s structure.


Chemical Reactions Analysis

This compound plays a role in understanding reaction mechanisms in organic chemistry. Studies involving fluorenyl carbocations, derived from similar compounds, provide insights into intramolecular hydride migration, a key process in organic synthesis.


Physical and Chemical Properties Analysis

The compound is solid in form . Its molecular weight is 397.446. .

Scientific Research Applications

Protection of Hydroxy-Groups

The fluoren-9-ylmethoxycarbonyl (Fmoc) group, a derivative of the compound , has been utilized to protect hydroxy-groups in chemical synthesis. It can be effectively removed while keeping other base-labile protecting groups intact, demonstrating its utility in complex chemical syntheses (Gioeli & Chattopadhyaya, 1982).

Synthesis of Thiazole Derivatives

A method for synthesizing 2‐(9H‐Fluoren‐9‐ylmethoxycarbonylamino)‐thiazole‐4‐carboxylic acid, a derivative, was developed using 3‐bromopyruvic acid and N‐Fmoc‐thiourea. This synthesis showcases the compound's role in producing specialized chemical structures (Le & Goodnow, 2004).

Development of Fluorine-18-Labeled Compounds

In medical research, specifically in the development of fluorine-18-labeled 5-HT1A antagonists, derivatives of this compound have been synthesized and evaluated. Their use in radiolabeling demonstrates potential applications in diagnostic imaging and pharmacological studies (Lang et al., 1999).

Fluorescent PET Sensor Development

In the field of optical sensing, derivatives of this compound have been explored for their photophysical properties. Such studies contribute to the development of new fluorescent sensors for protons and water, highlighting potential applications in environmental and analytical chemistry (Ooyama, Egawa, & Yoshida, 2009).

Synthesis of Aromatic Polyamides

The compound has been used in the synthesis of new diphenylfluorene-based aromatic polyamides, showcasing its utility in polymer chemistry. These polyamides have unique properties like solubility in organic solvents and high thermal stability, indicating their potential in materials science (Hsiao, Yang, & Lin, 1999).

Safety and Hazards

The compound is labeled as an irritant . It’s important to handle it with care to avoid any potential harm.

Properties

IUPAC Name

4-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-4-fluorocyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24FNO4/c24-23(11-9-15(10-12-23)21(26)27)14-25-22(28)29-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,15,20H,9-14H2,(H,25,28)(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPPJXTVPFUGDSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C(=O)O)(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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